molecular formula C7H4ClN3O B1426614 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 908287-21-8

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No. B1426614
CAS RN: 908287-21-8
M. Wt: 181.58 g/mol
InChI Key: SEGITDCEHFAQNG-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat . It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a condensation reaction on a compound shown in a formula II and a compound shown in a methylene reagent formula III under the action of a catalyst to obtain a compound shown in a formula IV .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the empirical formula C6H5ClN4 . The InChI code for the compound is 1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a seven-step synthesis from dimethyl malonate . Another reaction involves a condensation reaction on a compound shown in a formula II and a compound shown in a methylene reagent formula III under the action of a catalyst to obtain a compound shown in a formula IV .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a yield of 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, focusing on unique applications:

Kinase Inhibitors Development

This compound serves as a crucial scaffold for the development of potent kinase inhibitors. These inhibitors are promising candidates for cancer therapy , targeting specific kinases involved in cancer progression .

Treatment for Inflammatory Skin Disorders

It is also being explored for innovative treatments for inflammatory skin disorders, such as atopic dermatitis . Its unique structure allows for the development of new therapeutic agents .

Pharmaceutical Intermediate

Due to its versatility and unique structure, it is widely employed as a pharmaceutical intermediate in drug discovery processes .

Synthesis of JAK Inhibitors

It is used in preparing JAK inhibitors like Tofacitinib and Ruxolitinib , which are medications used to treat conditions such as rheumatoid arthritis .

Improved Synthesis Processes

An improved synthesis process has been developed for this compound, which is practical for creating the building block necessary for further chemical synthesis .

Versatile Chemical Reactions

Chemically, it undergoes various reactions, making it valuable in the synthesis of complex organic compounds due to its reactive aldehyde group .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, thereby affecting the activation of genes through a transcription process .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases like cancer and inflammatory conditions such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde exhibits stability . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic if swallowed .

Future Directions

Given its role as a key intermediate in the preparation of active pharmaceutical ingredients, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has significant potential for future research and development . Its use in the synthesis of many pharmaceutical intermediates, including JAK inhibitors, suggests that it will continue to be a valuable compound in the field of medicinal chemistry .

properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGITDCEHFAQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718271
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

CAS RN

908287-21-8
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2) (2.33 g, 10.0 mmol, 1.0 eq) in anhydrous THF (100 mL) at −78° C. under argon, n-BuLi solution (2.5 M in THF, 8.8 mL, 22.0 mmol, 2.2 eq) is added dropwise (over 10 min). The resulting mixture is stirred at −78° C. for 1 h and then DMF (2.0 g, 11.0 mmol, 1.1 eq) is added dropwise (over 10 min). The mixture is stirred at −78° C. for an additional 30 min and then stirred at RT overnight. The reaction mixture is quenched with H2O (50 mL) and then concentrated in vacuo. The residue is triturated with saturated aqueous NH4Cl solution. The solid is collected by filtration, rinsed with ethyl acetate, and dried in vacuo to afford the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (E-3).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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